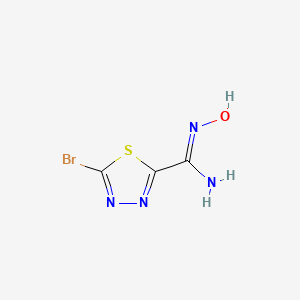
5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is a chemical compound with the molecular formula C3H3BrN4OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with nitrous acid. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Applications De Recherche Scientifique
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics
Mécanisme D'action
The mechanism of action of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in anticancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different functional groups.
5-Bromo-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide.
Uniqueness
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
2260939-17-9 |
|---|---|
Formule moléculaire |
C3H3BrN4OS |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide |
InChI |
InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8) |
Clé InChI |
MRUJTWQVZYBSCL-UHFFFAOYSA-N |
SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
SMILES canonique |
C1(=NN=C(S1)Br)C(=NO)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















